molecular formula C11H13NO4 B14509653 Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate CAS No. 62732-80-3

Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate

Katalognummer: B14509653
CAS-Nummer: 62732-80-3
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: FYDOWAIXNSGQGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a methoxyimino group attached to a dimethoxyphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine and acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated purification systems. The choice of solvents and reagents may also be tailored to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2E)-2-[2-(chloromethyl)phenyl]-2-(methoxyimino)acetate
  • Methyl 2-(2,4-dimethoxyphenyl)acetate

Uniqueness

Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate is unique due to its specific structural features, such as the presence of both methoxy and imino groups These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds

Eigenschaften

CAS-Nummer

62732-80-3

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

methyl 2-(2,4-dimethoxyphenyl)iminoacetate

InChI

InChI=1S/C11H13NO4/c1-14-8-4-5-9(10(6-8)15-2)12-7-11(13)16-3/h4-7H,1-3H3

InChI-Schlüssel

FYDOWAIXNSGQGV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)N=CC(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.